molecular formula C10H6F3N3O2 B3390408 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 98534-86-2

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3390408
CAS RN: 98534-86-2
M. Wt: 257.17 g/mol
InChI Key: ZQXVRORVHVWEMM-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as PTCA, is a chemical compound with a wide range of applications in the scientific community. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms, and is a member of the pyrazole family. PTCA has been used in a variety of scientific research applications, such as drug discovery, organic synthesis, and biochemistry. Additionally, PTCA has been used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications, such as drug discovery, organic synthesis, and biochemistry. In drug discovery, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used to study the mechanism of action and biochemical and physiological effects of various compounds. Additionally, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used in organic synthesis to synthesize various compounds, such as heterocyclic compounds and polymers. In biochemistry, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the formation of a complex between the compound and a target biomolecule. This complex then triggers a series of biochemical reactions, leading to the desired effect. For example, in drug discovery, the complex formed between 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and a target biomolecule may lead to the inhibition of a specific enzyme, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depend on the specific application. In drug discovery, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have a wide range of effects, including inhibition of enzymes, modulation of signal transduction pathways, and modulation of gene expression. Additionally, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

The use of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it accessible for most laboratories. Additionally, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is relatively stable and has a wide range of applications, making it useful for a variety of experiments. However, there are also some limitations to the use of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. For example, it is not soluble in all solvents, making it difficult to work with in certain experiments. Additionally, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not very soluble in water, making it difficult to use in biological systems.

Future Directions

The use of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in scientific research is a relatively new field, and there are many potential future directions for its use. One potential direction is the use of 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in drug discovery, as it has been shown to have a wide range of effects on various biomolecules. Additionally, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could be used to study the structure and function of proteins and other biomolecules, as well as to synthesize new compounds. Finally, 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could be used to study the biochemical and physiological effects of various compounds, as well as to modulate signal transduction pathways and gene expression.

properties

IUPAC Name

1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-6(9(17)18)5-15-16(8)7-3-1-2-4-14-7/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVRORVHVWEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166801
Record name 1-(2-Pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

98534-86-2
Record name 1-(2-Pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98534-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (8.7 g, 30.5 mmol) in ethanol (2 mL) was added 3 N NaOH (30.5 mL, 92 mmol). After the reaction was stirred at room temperature for 1 hour, the solvents were evaporated and 3N aq. HCl was added. The resulting solids were collected by filtration to afford 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (5.58 g, 21.7 mmol). The compound had an HPLC retention time=2.0 min. —Column: PHENOMENEX® Luna 5u C18 4.6×30 mm (2 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. LC/MS M+1=258.1.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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